molecular formula C11H10N2O2 B14630444 Pyridine, 1,4-dihydro-4-(2-nitrophenyl)- CAS No. 53055-11-1

Pyridine, 1,4-dihydro-4-(2-nitrophenyl)-

Cat. No.: B14630444
CAS No.: 53055-11-1
M. Wt: 202.21 g/mol
InChI Key: ZKTPUEBHSQHTQH-UHFFFAOYSA-N
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Description

Pyridine, 1,4-dihydro-4-(2-nitrophenyl)-: is a derivative of 1,4-dihydropyridine, a class of compounds known for their significant biological and pharmacological activities. This compound is particularly notable for its structural features, which include a pyridine ring and a nitrophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1,4-dihydro-4-(2-nitrophenyl)- typically involves the Hantzsch pyridine synthesis. This method is a multi-component reaction that includes the cyclo-condensation of an aldehyde, a 1,3-dicarbonyl compound, and ammonia. The reaction conditions often involve heating the mixture to facilitate the formation of the dihydropyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 1,4-dihydro-4-(2-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Amino-substituted dihydropyridine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Pyridine, 1,4-dihydro-4-(2-nitrophenyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology and Medicine: This compound is studied for its potential as a calcium channel blocker, similar to other 1,4-dihydropyridines. It has shown promise in the treatment of cardiovascular diseases, including hypertension and angina .

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for their insecticidal and herbicidal properties .

Mechanism of Action

The mechanism of action of Pyridine, 1,4-dihydro-4-(2-nitrophenyl)- involves its interaction with calcium channels. As a calcium channel blocker, it inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This action leads to vasodilation and a reduction in blood pressure . The compound competes with other dihydropyridines for binding to the calcium channel, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

    Nifedipine: A well-known calcium channel blocker with similar structural features.

    Amlodipine: Another dihydropyridine used in the treatment of hypertension.

    Felodipine: Known for its vasodilatory effects.

Uniqueness: Pyridine, 1,4-dihydro-4-(2-nitrophenyl)- stands out due to its specific nitrophenyl substitution, which imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

53055-11-1

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-(2-nitrophenyl)-1,4-dihydropyridine

InChI

InChI=1S/C11H10N2O2/c14-13(15)11-4-2-1-3-10(11)9-5-7-12-8-6-9/h1-9,12H

InChI Key

ZKTPUEBHSQHTQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C=CNC=C2)[N+](=O)[O-]

Origin of Product

United States

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